molecular formula C7H5N3O2 B13017703 Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid

Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid

Cat. No.: B13017703
M. Wt: 163.13 g/mol
InChI Key: FBFQIMOHGAFGRB-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with hydrazine derivatives under specific conditions can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts and controlled reaction conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its antiviral and anticancer activities.

    Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid: Another derivative with similar biological activities.

    Pyrrolo[2,1-f][1,2,4]triazine-4(3H)-one: Known for its activity as a tankyrase inhibitor.

Uniqueness

Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid stands out due to its specific structural features that allow for versatile chemical modifications. This versatility makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .

Biological Activity

Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Overview of Biological Activities

Pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Many derivatives have shown promise as anticancer agents by inhibiting key signaling pathways involved in tumor growth.
  • Kinase Inhibition : These compounds have been identified as inhibitors of various kinases including VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor), which are critical in cancer progression.
  • Antiviral Properties : Certain derivatives have demonstrated efficacy against viral infections, particularly in inhibiting neuraminidase activity related to influenza viruses.

1. Antitumor Activity

A study conducted by Hunt et al. synthesized a series of pyrrolo[2,1-f][1,2,4]triazine derivatives and evaluated their activity against cancer cell lines. Notably, compounds with IC50 values as low as 0.023 µM against VEGFR-2 were reported, indicating potent antitumor potential . The compounds were also tested on human umbilical vein endothelial cells (HUVECs) and DiFi cell lines, showcasing varied cellular responses but overall promising results in inhibiting tumor growth.

2. Kinase Inhibition

The ability of pyrrolo[2,1-f][1,2,4]triazine derivatives to inhibit kinases is particularly noteworthy. For instance:

CompoundTarget KinaseIC50 (µM)
1EGFR0.100
2VEGFR-20.066
3VEGFR-20.023

These findings illustrate the selectivity and potency of these compounds against specific kinases involved in cancer signaling pathways .

3. Antiviral Activity

Recent studies have also highlighted the antiviral potential of pyrrolo[2,1-f][1,2,4]triazine derivatives. A notable compound exhibited a selectivity index of 188 against influenza virus strains, suggesting low cytotoxicity alongside high antiviral efficacy . The mechanism of action appears to involve the inhibition of neuraminidase, a critical enzyme for viral replication.

Case Study 1: Dual Inhibition of HER2 and EGFR

One significant compound developed by Mastalerz et al. was noted for its dual inhibitory action on HER2 and EGFR with IC50 values of 0.01 µM and 0.006 µM respectively. This compound demonstrated substantial tumor growth inhibition in xenograft models when administered both subcutaneously and orally . Such findings underscore the therapeutic potential of pyrrolo[2,1-f][1,2,4]triazine derivatives in treating aggressive cancers.

Case Study 2: PI3K Pathway Inhibition

Research has indicated that certain pyrrolo[2,1-f][1,2,4]triazine compounds can inhibit the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is often dysregulated in various cancers; thus, these compounds are being explored for their potential in developing new anticancer therapies targeting PI3K-related diseases .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H,11,12)

InChI Key

FBFQIMOHGAFGRB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)C(=O)O

Origin of Product

United States

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